Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester
CAS No.: 53867-87-1
Cat. No.: VC15917981
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53867-87-1 |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | ethyl N-(5-nitroquinolin-8-yl)carbamate |
| Standard InChI | InChI=1S/C12H11N3O4/c1-2-19-12(16)14-9-5-6-10(15(17)18)8-4-3-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,16) |
| Standard InChI Key | HTMONYWYLOUMQA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic quinoline system (a benzene fused to a pyridine ring) with two key substituents: a nitro group at the 5-position and an ethyl carbamate group at the 8-position. The IUPAC name, ethyl N-(5-nitroquinolin-8-yl)carbamate, reflects this arrangement. The nitro group introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing reactivity, while the carbamate ester (O=C-O-) contributes to hydrogen-bonding potential.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.23 g/mol |
| XLogP3 (Lipophilicity) | ~2.7 (estimated) |
| Topological PSA | 51.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The nitro group elevates lipophilicity (XLogP3 ≈ 2.7), facilitating membrane permeability, while the carbamate’s polar oxygen atoms moderate solubility in aqueous environments . The topological polar surface area (51.2 Ų) suggests moderate bioavailability under Lipinski’s rules, though further pharmacokinetic studies are needed .
Synthesis and Analytical Characterization
Analytical Data
Characterization methods include:
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Mass Spectrometry: A molecular ion peak at m/z 261.23 confirms the molecular weight.
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NMR Spectroscopy: NMR would show signals for the ethyl group (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet), aromatic protons in the quinoline ring (δ 7.5–9.0 ppm), and the nitro group’s deshielding effects .
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Chromatography: HPLC retention times and purity assessments are critical for pharmacological applications, though specific data remain unpublished.
Biological Activities and Mechanisms
Antiviral Activity
Quinoline derivatives are renowned for antiviral properties, often attributed to their ability to intercalate nucleic acids or inhibit viral enzymes. The nitro group at the 5-position enhances lipophilicity, promoting cellular uptake and interaction with hydrophobic viral targets. While direct evidence for this compound’s efficacy is lacking, structurally related carbamates exhibit inhibition against RNA viruses, suggesting potential utility in emerging antiviral therapies .
Antibacterial Effects
Hybrid quinoline-carbamates demonstrate broad-spectrum antibacterial activity. The nitro group may synergize with the carbamate to disrupt bacterial membrane integrity or inhibit DNA gyrase. For instance, analogs like (2-chloro-phenyl)-carbamic acid quinolin-6-yl ester show MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli, implying that the nitro derivative could have comparable potency .
Future Perspectives and Research Opportunities
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Synthetic Optimization: Develop scalable routes using green chemistry principles.
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Mechanistic Studies: Elucidate targets via proteomics and crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
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Structural Analogues: Explore substitutions (e.g., fluoro, methyl) to enhance potency.
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